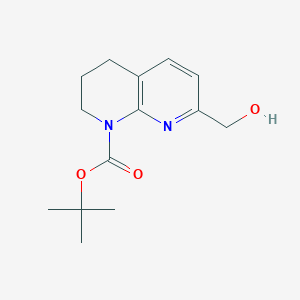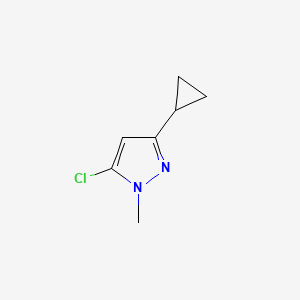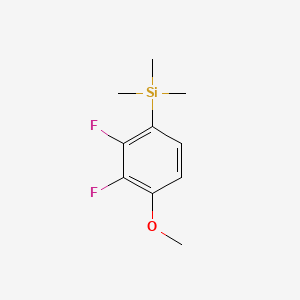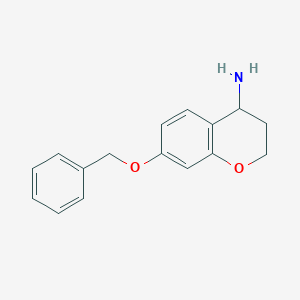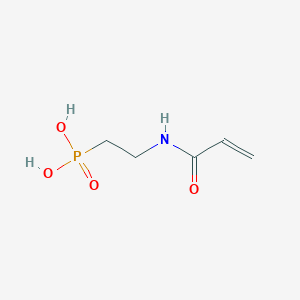
(2-Acrylamidoethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acrylamidoethyl)phosphonic acid is a unique compound that combines the properties of both acrylamide and phosphonic acid. This compound is characterized by the presence of an acrylamide group attached to an ethyl chain, which is further bonded to a phosphonic acid group. The structure of this compound allows it to exhibit a range of chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acrylamidoethyl)phosphonic acid typically involves the reaction of acrylamide with a phosphonic acid derivative. One common method is the reaction of acrylamide with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: (2-Acrylamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the ethyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
科学研究应用
(2-Acrylamidoethyl)phosphonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Acrylamidoethyl)phosphonic acid involves its interaction with various molecular targets and pathways. The phosphonic acid group can chelate metal ions, making it useful in applications requiring metal-binding properties. The acrylamide group can undergo polymerization, allowing the compound to form cross-linked networks in polymer matrices. These interactions enable this compound to exert its effects in diverse applications, from drug delivery to industrial processes .
相似化合物的比较
2-Aminoethylphosphonic acid: Similar in structure but lacks the acrylamide group.
Vinylphosphonic acid: Contains a vinyl group instead of an acrylamide group.
Methacryloyloxyethylphosphonic acid: Contains a methacrylate group instead of an acrylamide group.
Uniqueness: (2-Acrylamidoethyl)phosphonic acid is unique due to the presence of both acrylamide and phosphonic acid groups. This combination imparts distinct properties, such as enhanced water solubility, metal-binding capabilities, and the ability to form cross-linked polymer networks. These features make it particularly valuable in applications requiring multifunctional materials.
属性
分子式 |
C5H10NO4P |
|---|---|
分子量 |
179.11 g/mol |
IUPAC 名称 |
2-(prop-2-enoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H10NO4P/c1-2-5(7)6-3-4-11(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
InChI 键 |
BBFOOZAYBHFYLK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
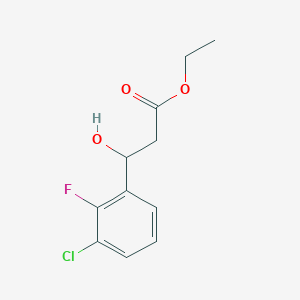
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
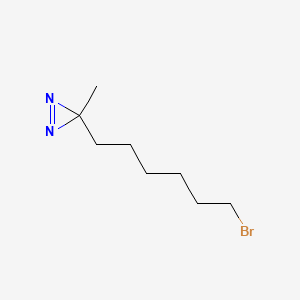
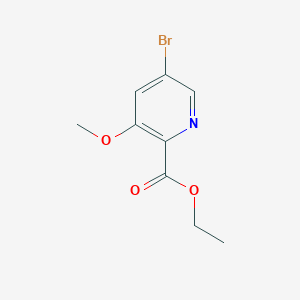
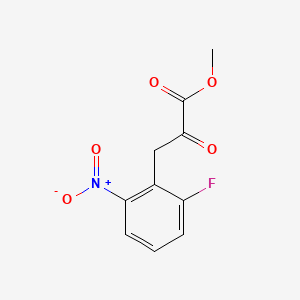
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
